4-(Trifluoromethyl)quinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)quinolin-5-amine is a compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 4-position and an amine group at the 5-position of the quinoline ring
Mechanism of Action
Target of Action
The primary target of the compound 4-(Trifluoromethyl)quinolin-5-amine is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner .
Biochemical Pathways
The compound this compound affects the cell cycle regulation pathway. By disrupting the microtubule network, it interferes with the normal progression of the cell cycle, specifically arresting cells at the G2/M phase . This disruption can lead to programmed cell death or apoptosis, thereby exerting its anti-proliferative effects .
Pharmacokinetics
The compound’s potent anti-proliferative activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis . These effects contribute to the compound’s anti-proliferative activity against various cell lines .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)quinolin-5-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the quinoline scaffold. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from 2-chloro-4-(trifluoromethyl)aniline, a series of reactions including nucleophilic substitution and cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)quinolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with trifluoromethyl or amine groups, such as:
- 4-(Trifluoromethyl)quinoline
- 5-Aminoquinoline
- 4-(Trifluoromethyl)-2-anilinoquinoline
Uniqueness
What sets 4-(Trifluoromethyl)quinolin-5-amine apart is the specific positioning of the trifluoromethyl and amine groups, which confer unique chemical and biological properties. This positioning enhances its binding affinity to molecular targets and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Biological Activity
4-(Trifluoromethyl)quinolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, efficacy against various cell lines, and the compound's role in drug development.
Chemical Structure and Properties
This compound features a quinoline backbone with a trifluoromethyl group at the 4-position and an amino group at the 5-position. This unique structure contributes to its lipophilicity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Weight | 201.19 g/mol |
Chemical Formula | C10H7F3N |
Solubility | Soluble in DMSO |
Melting Point | 150-152 °C |
The biological activity of this compound is primarily attributed to its ability to interact with microtubules, similar to known tubulin inhibitors like colchicine. The trifluoromethyl group enhances its ability to penetrate lipid membranes, facilitating cellular uptake. Once inside the cell, it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate its potency as an anti-cancer agent.
Table: Cytotoxicity Data Against Cancer Cell Lines
Case Studies and Research Findings
- Microtubule Inhibition : A study demonstrated that this compound acts as a microtubule-targeted agent, disrupting tubulin polymerization. Immunofluorescence staining revealed significant alterations in the tubulin network in treated HeLa cells, indicating effective disruption of microtubule integrity .
- Cell Cycle Arrest : The compound induced G2/M phase arrest in HeLa cells, leading to apoptosis in a dose-dependent manner. This was confirmed through flow cytometry assays that measured cell cycle distribution and apoptosis markers .
- Molecular Docking Studies : Docking simulations suggested that the compound forms hydrogen bonds with residues in the colchicine binding site of tubulin, reinforcing its potential as a novel tubulin inhibitor .
Properties
IUPAC Name |
4-(trifluoromethyl)quinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-4-5-15-8-3-1-2-7(14)9(6)8/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWWZFZOMOMGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.